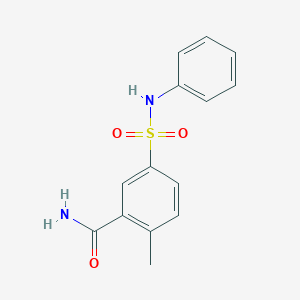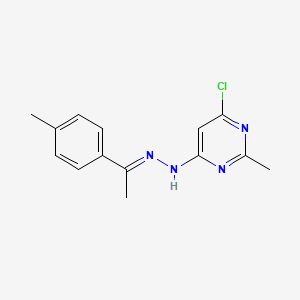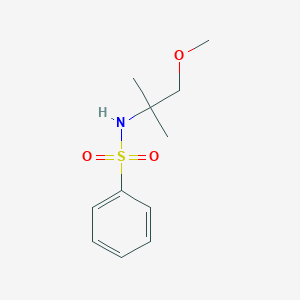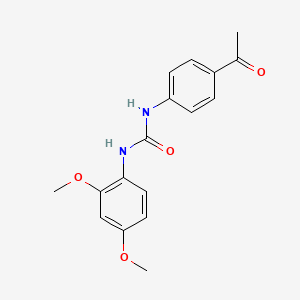
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MMQ is a quinoline derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide is not fully understood, but it has been suggested that 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide induces DNA damage and apoptosis in cancer cells. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antibacterial activities. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity and stability. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize, making it readily available for use in research. However, 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide also has limited bioavailability, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide, including its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide may also have potential applications in other areas of research, such as neurology and infectious diseases. Further research is needed to fully understand the mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2-methyl-8-nitroquinoline with 2-methylphenylacetic acid. The resulting intermediate is then reduced with sodium dithionite to produce the final product, 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide. The synthesis method has been optimized to produce a high yield of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide with high purity.
Applications De Recherche Scientifique
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurology, and infectious diseases. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-4-5-9-16(13)21-19(24)12-22-14(2)11-17(23)15-8-6-10-18(25-3)20(15)22/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUAEVRWHHKQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=CC(=O)C3=C2C(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)



![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

